![molecular formula C21H16N4O3 B2732841 N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide CAS No. 313535-67-0](/img/structure/B2732841.png)
N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide
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Overview
Description
“N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone can be obtained .Molecular Structure Analysis
The structure of imidazole-containing compounds is characterized by a five-membered heterocyclic ring with two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives have been investigated for their antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing the imidazole moiety and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis. These studies aim to discover novel agents for combating infectious diseases .
Anti-Inflammatory Potential
Imidazole-based compounds have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them attractive candidates for drug development. Researchers explore the anti-inflammatory effects of derivatives like N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide .
Antitumor Activity
Certain imidazole derivatives exhibit antitumor properties. Investigations into their mechanisms of action and potential use in cancer therapy are ongoing. These compounds may interfere with tumor growth, metastasis, or angiogenesis .
Antidiabetic Effects
Imidazole-containing molecules have been studied for their impact on glucose metabolism and insulin sensitivity. Researchers explore whether N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide or related compounds could play a role in managing diabetes .
Antioxidant Properties
Imidazole derivatives often possess antioxidant activity. Their ability to scavenge free radicals and protect cells from oxidative stress is of interest. Investigations aim to uncover the potential of these compounds in preventing oxidative damage .
Other Applications
Beyond the mentioned fields, imidazole-based compounds have been explored for antiviral, anti-allergic, antipyretic, and antifungal activities. Additionally, they may play a role in ulcer management and other therapeutic contexts .
Mechanism of Action
The mechanism of action of imidazole-containing compounds can vary depending on the specific compound and its biological target. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
N-(2-methyl-1-phenylbenzimidazol-5-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-14-22-19-13-16(9-12-20(19)24(14)17-5-3-2-4-6-17)23-21(26)15-7-10-18(11-8-15)25(27)28/h2-13H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWVLXTXKBBPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide |
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